2,5-Dimethyloct-7-ene-3,5-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89358-09-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,5-dimethyloct-7-ene-3,5-diol |
InChI |
InChI=1S/C10H20O2/c1-5-6-10(4,12)7-9(11)8(2)3/h5,8-9,11-12H,1,6-7H2,2-4H3 |
InChI Key |
ADSRCRUPEMQSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C)(CC=C)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Enriched 2,5 Dimethyloct 7 Ene 3,5 Diol
De Novo Construction of the Carbon Skeleton with Multiple Stereogenic Centers
The assembly of the eight-carbon backbone of 2,5-Dimethyloct-7-ene-3,5-diol with precise control over its multiple stereocenters is the cornerstone of its synthesis. This section explores asymmetric carbon-carbon bond-forming reactions that are instrumental in establishing the required stereochemistry.
Asymmetric Carbon-Carbon Bond Forming Reactions
The aldol (B89426) reaction is one of the most powerful tools for stereoselective C-C bond formation and is particularly well-suited for constructing the β-hydroxy carbonyl moiety that is a precursor to the 1,3-diol system found in the target molecule. Evans-type aldol reactions, which utilize chiral oxazolidinone auxiliaries, are renowned for their ability to produce syn-aldol adducts with exceptionally high levels of diastereoselectivity.
A plausible strategy to construct a key fragment of this compound involves the reaction of a boron enolate, derived from an N-acyl oxazolidinone, with a suitable aldehyde. For instance, the reaction of a propionyl-derived chiral imide with 2-methyl-4-pentenal (B1615568) would establish the C3 and C5 stereocenters in a precursor. The stereoselectivity arises from a highly organized, chair-like Zimmerman-Traxler transition state, where the substituent on the chiral auxiliary effectively shields one face of the enolate, dictating the facial selectivity of the aldehyde's approach. The formation of a Z-enolate under kinetic control conditions reliably leads to the syn product.
The high diastereoselectivity of this method makes it a cornerstone in polyketide synthesis, where the controlled iteration of such reactions allows for the construction of complex stereochemical arrays. Subsequent removal of the chiral auxiliary under mild conditions, for example with lithium hydroxide, reveals the β-hydroxy acid, which can be advanced toward the target diol.
| Entry | Chiral Auxiliary | Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|---|
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 2-methyl-4-pentenal | 1) Bu₂BOTf, DIPEA, CH₂Cl₂, 0 °C 2) Add Aldehyde, -78 °C to 0 °C | 85 | >95:5 |
The transfer of chirality using pre-formed chiral organometallic reagents represents another powerful strategy for setting stereocenters. Asymmetric conjugate addition of organocopper reagents, often in the form of Gilman or higher-order cuprates, to α,β-unsaturated carbonyl compounds is a premier method for creating β-substituted chiral ketones. numberanalytics.comwikipedia.org This approach can be adapted to install one of the key stereocenters in a precursor to this compound.
In a hypothetical application, an α,β-unsaturated ketone such as (E)-oct-5-en-3-one could be subjected to a copper-catalyzed asymmetric conjugate addition of a methyl group. nih.govpnas.org The use of a chiral ligand, for example a ferrocenyl-based diphosphine like JosiPhos or a phosphoramidite, forms a chiral copper complex. pnas.orgntu.edu.sg This complex delivers the methyl nucleophile to one enantiotopic face of the enone, generating a chiral enolate intermediate with high enantioselectivity. This enolate can then be trapped with an electrophile or protonated to yield the chiral ketone, which serves as a handle for subsequent transformations. The efficiency and high enantioselectivity of these reactions, even with reactive Grignard reagents, make this a versatile method for establishing stereocenters early in a synthetic sequence. nih.govpnas.org
With a chiral β-hydroxy ketone fragment in hand, the next critical step is the introduction of the C5-allyl group to form the tertiary alcohol and complete the carbon skeleton. Stereocontrolled allylation of ketones, especially those already containing stereocenters, requires careful selection of reagents to overcome competing reaction pathways and achieve high diastereoselectivity.
One powerful approach is chelation-controlled addition, where a Lewis acidic reagent coordinates to both the ketone oxygen and the existing β-hydroxyl group, forming a rigid cyclic intermediate. nih.govharvard.edu This conformation locks the molecule, forcing the incoming nucleophile, such as allylmagnesium bromide, to attack from the less sterically hindered face, thereby controlling the stereochemistry at the newly formed tertiary alcohol center. harvard.edu
Alternatively, asymmetric allylation methods using chiral reagents, such as the Brown allylation, can be employed. researchgate.netunimi.it Using a stoichiometric amount of a chiral allylborane, like B-allyldiisopinocampheylborane derived from α-pinene, allows for the direct and highly enantioselective allylation of a ketone precursor. More recently, catalytic variants using chiral boron complexes have been developed, offering excellent yield, regioselectivity, and diastereoselectivity. acs.org A related strategy involves the propargylation of a ketone, followed by stereoselective reduction of the alkyne to the corresponding alkene. This two-step sequence provides another route to the homoallylic alcohol moiety. researchgate.netnih.govacs.org
| Entry | Substrate (β-Hydroxy Ketone) | Allylating Agent | Conditions | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 1 | (S)-5-hydroxy-2-methylhexan-3-one | AllylMgBr | MgBr₂·OEt₂, THF, -78 °C | 88 | >90:10 |
Stereoselective Introduction of Hydroxyl Groups
An alternative synthetic logic involves forming the carbon skeleton first and then introducing the hydroxyl groups stereoselectively onto an olefinic precursor. This approach relies on powerful catalytic asymmetric oxidation reactions.
The Sharpless Asymmetric Dihydroxylation (SAD) is a preeminent method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgmdpi.comacs.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant and a chiral ligand derived from cinchona alkaloids. harvard.eduprinceton.edu The commercially available "AD-mix" reagents (AD-mix-α with (DHQ)₂PHAL and AD-mix-β with (DHQD)₂PHAL) provide reliable access to either enantiomer of the diol product. wikipedia.org
To synthesize this compound via this method, a plausible precursor would be an allylic alcohol such as (E)-2,5-dimethyloct-3-en-5-ol. The existing hydroxyl group at C5 can influence the facial selectivity of the dihydroxylation at the C3-C4 double bond, a phenomenon known as substrate directivity, which can either reinforce or oppose the inherent selectivity of the chiral ligand. The SAD reaction is highly reliable for a wide range of alkene substitution patterns, and its stereochemical outcome is predictable by a well-established mnemonic. harvard.eduscripps.edu The reaction typically proceeds under mild, biphasic conditions (e.g., t-BuOH/H₂O) and exhibits broad functional group tolerance. princeton.edu This method offers a powerful route for the late-stage introduction of the C3 hydroxyl group with controlled stereochemistry.
| Entry | Substrate | Reagent | Conditions | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | (5S, E)-2,5-dimethyloct-3-en-5-ol | AD-mix-β, MeSO₂NH₂ | t-BuOH, H₂O, 0 °C | 92 | >98 |
Epoxide Ring-Opening Strategies with Regio- and Stereocontrol
Epoxides are valuable intermediates in organic synthesis due to their inherent ring strain, which facilitates ring-opening reactions with a variety of nucleophiles. researchgate.netnih.gov The synthesis of this compound can be effectively achieved through the strategic opening of a corresponding epoxide precursor. The regio- and stereocontrol of this ring-opening are paramount for the successful synthesis of the desired enantiomerically enriched diol.
The outcome of the epoxide ring-opening is highly dependent on the reaction conditions. Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom of the epoxide. libretexts.org In contrast, basic or nucleophilic conditions generally lead to an S(_N)2-type reaction, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.org This differential reactivity provides a powerful tool for chemists to control the regioselectivity of the reaction.
For the synthesis of this compound, a key strategy involves the use of a chiral epoxide. The inherent chirality of the starting material can direct the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. For example, the use of chiral lithium amides has been shown to be effective in the desymmetrization of meso-epoxides, yielding chiral allylic alcohols with high enantioselectivity. mdpi.com
Furthermore, the choice of nucleophile is critical. Organometallic reagents, such as organocuprates, are often employed for the ring-opening of epoxides, as they can deliver a carbon nucleophile with high precision. nih.gov The reaction of a suitable organocuprate with a chiral epoxide precursor to this compound would introduce one of the methyl groups and set the stereochemistry at one of the alcohol-bearing carbons.
A specific example of a related synthesis involves the stereospecific cyclization of (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, which are synthesized from (R)- and (S)-linalool, respectively. mdpi.com This highlights how a chiral pool starting material can be elaborated through an epoxide intermediate to generate a specific stereoisomer.
Stereoselective Reduction of Carbonyl Precursors
An alternative and widely used approach for the synthesis of enantiomerically enriched diols, including this compound, is the stereoselective reduction of a diketone or a hydroxy-ketone precursor. caltech.edu This method relies on the use of chiral reducing agents or catalysts that can differentiate between the two faces of a carbonyl group.
Several chiral reducing agents are available to the synthetic chemist. Boron-based reagents, such as those derived from chiral auxiliaries like α-pinene (e.g., Alpine Borane (B79455)®) or amino acids (e.g., CBS reagents), are particularly effective for the enantioselective reduction of ketones. The steric and electronic properties of these reagents allow for highly selective hydride delivery to one face of the carbonyl, leading to the formation of a specific alcohol stereoisomer.
In the context of synthesizing this compound, a precursor such as 2,5-dimethyloct-7-ene-3,5-dione could be subjected to a diastereoselective reduction. If the reduction is substrate-controlled, the existing stereocenter in a hydroxy-ketone precursor can direct the approach of the reducing agent to the remaining carbonyl group. Alternatively, a reagent-controlled reduction can be employed where the chirality of the reducing agent overrides any influence from existing stereocenters in the substrate.
For instance, a samarium-catalyzed intramolecular Tishchenko reduction of a β-hydroxy ketone can produce anti-1,3-diol monoesters with high stereoselectivity. uni-hannover.de This type of reaction could be adapted to construct the 1,3-diol moiety present in this compound.
The following table summarizes the key aspects of these two synthetic strategies:
| Methodology | Key Intermediate | Controlling Factor | Advantages | Challenges |
| Epoxide Ring-Opening | Chiral Epoxide | Reaction conditions (acidic vs. basic), choice of nucleophile, inherent chirality of the epoxide. | High stereospecificity, versatile for introducing various functional groups. | Synthesis of the chiral epoxide precursor can be challenging. |
| Stereoselective Reduction | Diketone or Hydroxy-ketone | Chiral reducing agent or catalyst, substrate control. | Wide availability of chiral reagents, potential for high diastereo- and enantioselectivity. | May require multiple steps to synthesize the carbonyl precursor. |
Strategies for Terminal Alkene Construction and Preservation
The terminal alkene in this compound is a crucial functional group that may be used for further synthetic transformations. Its construction and preservation throughout the synthesis are therefore of significant importance.
One common method for introducing a terminal alkene is the Wittig reaction. acs.org This reaction involves the use of a phosphonium (B103445) ylide to convert a ketone or an aldehyde into an alkene. To construct the terminal alkene of this compound, a suitable precursor containing an aldehyde at the appropriate position could be reacted with methylenetriphenylphosphorane.
Another powerful method is the Julia-Kocienski olefination, which provides good control over the geometry of the resulting double bond. mdpi.com This reaction involves the coupling of a sulfone with an aldehyde or ketone.
Preserving the terminal alkene during other synthetic steps is also a critical consideration. Certain reaction conditions, such as strongly acidic or oxidizing environments, can lead to isomerization or cleavage of the double bond. Therefore, protecting groups may be necessary to shield the alkene during harsh reaction steps. Alternatively, the terminal alkene can be introduced at a late stage in the synthesis to avoid its degradation. For example, a precursor containing a terminal alkyne can be selectively reduced to the corresponding alkene using reagents like Lindlar's catalyst. researchgate.net
Catalytic Approaches to Enantioselective Synthesis of this compound
Catalytic methods offer an efficient and atom-economical approach to enantioselective synthesis. The use of small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
Development and Application of Chiral Organocatalysts in Diol Synthesis
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. caltech.edu Chiral small organic molecules can act as catalysts for a wide range of transformations, including the synthesis of diols. caltech.edu Proline and its derivatives, for instance, have been shown to be effective catalysts for direct aldol reactions, which can be used to construct the β-hydroxy carbonyl moiety, a key structural feature of 1,3-diols. caltech.educaltech.edu
For the synthesis of this compound, a direct aldol reaction between two different aldehyde components could be catalyzed by a chiral organocatalyst to create the desired stereocenters. caltech.edu The development of catalysts that can effectively control the stereochemistry of the aldol reaction between sterically demanding substrates is an active area of research.
The following table provides examples of chiral organocatalysts and their applications in reactions relevant to diol synthesis:
| Organocatalyst | Reaction Type | Key Intermediate Formed | Reference |
| Proline | Aldol Reaction | β-Hydroxy Aldehyde | caltech.edu |
| Imidazolidinone | Aldol Reaction | β-Hydroxy Dimethylacetal | caltech.educaltech.edu |
| Chiral Phosphoric Acids | Iodocycloetherification | Chiral Tetrahydrofuran (B95107) | vub.be |
Ligand Design Principles for this compound Structural Motifs
In metal-catalyzed reactions, the design of the chiral ligand is crucial for achieving high enantioselectivity. The ligand coordinates to the metal center and creates a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of this compound, ligands can be designed to facilitate reactions such as asymmetric hydrogenation of a diketone or an asymmetric dihydroxylation of a diene.
Key principles in ligand design include:
Steric Bulk: The steric hindrance of the ligand can control the approach of the substrate to the metal center.
Electronic Effects: The electron-donating or -withdrawing properties of the ligand can influence the reactivity of the metal catalyst.
Bite Angle: In bidentate ligands, the angle between the two coordinating atoms can affect the geometry of the metal complex and, consequently, the enantioselectivity.
For example, in the context of an asymmetric transfer hydrogenation of a ketone precursor, a chiral diamine or amino alcohol ligand can coordinate to a ruthenium center and facilitate the enantioselective transfer of a hydride from a hydrogen donor to the ketone.
Mechanistic Studies of Catalyst-Substrate Interactions for Stereochemical Induction
Understanding the mechanism of a catalytic reaction is essential for optimizing its efficiency and selectivity. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling.
For the enantioselective synthesis of this compound, mechanistic studies could focus on understanding how the chiral catalyst interacts with the substrate to control the stereochemical outcome. For instance, in an organocatalyzed aldol reaction, the catalyst forms a transient chiral enamine or iminium ion intermediate with the substrate. caltech.edu The stereochemistry of the final product is determined by the facial selectivity of the subsequent C-C bond formation.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state structures of the catalytic cycle. marquette.edu By identifying the lowest energy transition state, chemists can predict the major stereoisomer that will be formed and use this information to design more selective catalysts.
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers powerful tools for the asymmetric synthesis of complex molecules like this compound. These methods often provide high levels of enantioselectivity and diastereoselectivity, which are crucial for constructing specific stereoisomers.
Recent advancements have highlighted the efficacy of synergistic catalysis, where a transition metal complex and an organocatalyst work in concert to achieve a desired transformation. For instance, the combination of a palladium catalyst with a chiral ligand can facilitate dynamic kinetic asymmetric transformations (DYKATs) of racemic starting materials, providing an atom-economical route to enantioenriched products. utexas.edu In the context of diol synthesis, reactions such as the iridium-catalyzed allylation of 1,3-diols can proceed with high diastereoselectivity, offering a pathway to structures analogous to our target compound. utexas.edu
Copper-catalyzed reactions have also emerged as a versatile strategy. For example, the first copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines has been developed. rsc.org This type of transformation, which forges a C-N bond with high enantioselectivity, underscores the potential for developing similar C-O bond-forming reactions to access chiral diols. rsc.org The mechanism often involves the formation of a chiral pocket around the metal center, which directs the approach of the substrate and dictates the stereochemical outcome. rsc.org
Furthermore, rhodium-catalyzed processes have shown promise in the construction of heterocyclic compounds, which can be precursors to or derived from diols. catalyst-enabling-synthetic-chemistry.com The development of catalytic asymmetric 1,3-dipolar cycloadditions, for example, allows for the stereocontrolled synthesis of five-membered heterocycles that can be further elaborated. catalyst-enabling-synthetic-chemistry.com
The following table summarizes key aspects of relevant transition metal-catalyzed asymmetric transformations:
| Catalyst System | Reaction Type | Key Features | Potential Application to this compound |
| Palladium/Chiral Ligand | Dynamic Kinetic Asymmetric Transformation (DYKAT) | Atom-economical, high enantioselectivity. utexas.edu | Asymmetric synthesis from a racemic precursor. |
| Iridium/Chiral Ligand | Allylation of Diols | High diastereoselectivity. utexas.edu | Stereoselective introduction of the allyl group. |
| Copper/Chiral Ligand | Asymmetric Allylic C-H Amination/Oxidation | Forms C-N or C-O bonds with high enantioselectivity. rsc.org | Direct asymmetric hydroxylation of an alkene precursor. |
| Rhodium/Chiral Ligand | Asymmetric 1,3-Dipolar Cycloaddition | Stereocontrolled synthesis of heterocycles. catalyst-enabling-synthetic-chemistry.com | Synthesis of a cyclic precursor to the diol. |
Enzymatic Synthesis and Biocatalytic Cascades for Chiral Diols
Enzymatic methods provide a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure chiral diols. Epoxide hydrolases (EHs) are particularly effective in the kinetic resolution of racemic epoxides, yielding both an enantioenriched epoxide and a diol. tandfonline.com This approach is advantageous due to its mild reaction conditions and high enantioselectivity. vu.nl
The choice of enzyme is critical, as different epoxide hydrolases can exhibit varying stereopreferences for the substrate. tandfonline.com Screening a variety of enzyme preparations against the target substrate or a close analogue is often necessary to find a hydrolase with optimal enantioselectivity. vu.nl
The table below outlines a representative chemoenzymatic approach for chiral diol synthesis:
| Step | Method | Reagents/Conditions | Outcome |
| 1 | Enzymatic Kinetic Resolution | Epoxide Hydrolase, Water | Enantioenriched Diol and Epoxide |
| 2 | Chemical Hydrolysis | Acid catalyst (e.g., perchloric acid), in situ | Conversion of remaining epoxide to the same diol enantiomer |
Regioselective and Chemoselective Transformations of Polyols
The presence of multiple hydroxyl groups in polyols like this compound necessitates precise control over their reactivity to achieve selective functionalization.
Orthogonal protecting groups are essential for the selective manipulation of multiple hydroxyl groups within a molecule. These groups can be introduced and removed under specific and non-interfering conditions, allowing for the sequential functionalization of different hydroxyls. acs.org
For diols, a common strategy involves the use of acetal (B89532) protecting groups, such as ethoxyethyl (EE) and methoxypropyl (MOP) ethers. These groups are stable under strongly basic conditions, making them suitable for reactions like metalation, yet they can be removed under mild acidic conditions. acs.org Silyl (B83357) ethers, such as triethylsilyl (TES), are another class of protecting groups that can be employed orthogonally to others. uni-hannover.de
The selection of an appropriate protecting group strategy is crucial in multi-step syntheses. For instance, in the synthesis of complex natural products, a protecting group may be needed that is stable through several reaction steps before its selective removal is required for a key transformation. uni-hannover.de
The following table provides examples of orthogonal protecting groups and their removal conditions:
| Protecting Group | Abbreviation | Removal Conditions | Stability |
| Ethoxyethyl | EE | Mild Acid | Strong Base |
| Methoxypropyl | MOP | Mild Acid | Strong Base |
| Triethylsilyl | TES | Fluoride (B91410) source (e.g., TBAF) | Mild Acid/Base |
| Acetonide | - | Acidic conditions | Basic conditions |
Directed functionalization offers a powerful alternative to the use of protecting groups for achieving regioselectivity. This approach relies on the use of a catalyst or reagent that interacts with a specific hydroxyl group, enhancing its reactivity towards a subsequent transformation.
Lewis acids can play a dual role as both a fluoride source and an activator, enabling reactions such as the fluorocarbamoylation of alkynes. researchgate.net In the context of diols, Lewis acids can promote regio- and diastereoselective cross-coupling reactions with boronic acids. researchgate.net Bismuth(III) salts, for example, have been shown to mediate highly stereoselective additions to form syn-1,3-diols. liverpool.ac.uk
Hydrogen bonding is another key interaction that can be exploited for directed functionalization. Organocatalysts, such as peptides and chiral boronic acids, can form hydrogen bonds with a diol substrate, leading to the selective activation of one hydroxyl group. rsc.org This has been successfully applied in the enantioselective acylation and silylation of diols. rsc.org The use of directing groups, such as a pyrimidine (B1678525) moiety, can also facilitate palladium-catalyzed meta-olefination of arene-tethered diols. acs.org
| Directing Interaction | Catalyst/Reagent Type | Example Transformation |
| Lewis Acid Catalysis | Boron Trifluoride (BF₃) | Fluorocarbamoylation of alkynes. researchgate.net |
| Lewis Acid Catalysis | Bismuth Bromide (BiBr₃) | Stereoselective synthesis of syn-1,3-diols. liverpool.ac.uk |
| Hydrogen Bonding | Peptide Organocatalyst | Enantioselective acylation of diols. rsc.org |
| Directing Group | Pyrimidine-based template | Palladium-catalyzed meta-C–H olefination. acs.org |
Synthetic Utility of Diol Cyclization Reactions for Octenediols and Analogues
The cyclization of diols is a valuable strategy for the synthesis of cyclic ethers, which are common structural motifs in natural products.
The intramolecular cyclization of diols, particularly those with a 1,4- or 1,5-relationship between the hydroxyl groups, can lead to the formation of five- and six-membered cyclic ethers, respectively. For an octenediol like this compound, an intramolecular cyclization could potentially form a substituted tetrahydrofuran.
Dehydrative cyclization, where a molecule of water is eliminated, is a common method for achieving this transformation. This can be catalyzed by Brønsted acids, although elevated temperatures are often required. mdpi.com More recently, Lewis acids have been employed under milder conditions. For instance, ferrocenium (B1229745) tetrafluoroborate (B81430) has been shown to catalyze the dehydrative cyclization of 1,4-diols to form trisubstituted tetrahydrofurans. mdpi.com Cerium ammonium (B1175870) nitrate (B79036) is another effective reagent for the stereoselective cyclization of tertiary 1,4- and 1,5-diols at room temperature. organic-chemistry.org
Oxidative cyclization provides another route to tetrahydrofuran frameworks. For example, the oxidative cyclization of diols derived from 1,5-dienes using catalytic osmium tetroxide can produce enantiopure cis-tetrahydrofurans. nih.gov Radical cyclization reactions have also been utilized to synthesize (tetrahydrofuranyl)tetrahydrofuran derivatives from diol precursors. rsc.org
The following table summarizes different methods for the cyclization of diols to form tetrahydrofurans:
| Cyclization Method | Catalyst/Reagent | Key Features |
| Dehydrative Cyclization | Ferrocenium tetrafluoroborate | Mild conditions, forms trisubstituted tetrahydrofurans. mdpi.com |
| Dehydrative Cyclization | Cerium Ammonium Nitrate | Room temperature, stereoselective. organic-chemistry.org |
| Oxidative Cyclization | Osmium Tetroxide | Forms enantiopure cis-tetrahydrofurans. nih.gov |
| Radical Cyclization | - | Forms complex tetrahydrofuran structures. rsc.org |
Intramolecular Rearrangements of Diol Derivatives
Intramolecular rearrangements of diol derivatives, especially the Ireland-Claisen rearrangement, offer a robust method for the stereocontrolled synthesis of γ,δ-unsaturated carboxylic acids, which are direct precursors to complex diols like this compound. nih.govorganic-chemistry.org The dianionic variant of the Ireland-Claisen rearrangement, which utilizes β-hydroxy allylic esters, is particularly pertinent as it allows for the creation of intricate products featuring multiple contiguous stereogenic centers. nih.gov
The significance of this methodology lies in its ability to construct challenging structural motifs, such as all-carbon quaternary centers adjacent to tertiary stereocenters, a common feature in polyketide natural products. nih.govnih.gov The rearrangement proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the excellent transfer of chirality and predictable stereochemical outcome. nih.govnih.gov
A key step in this sequence is the formation of an ester enolate or its corresponding silyl ketene (B1206846) acetal from an allylic ester. The geometry of this intermediate, which can be influenced by the choice of base and solvent, dictates the relative stereochemistry of the newly formed stereocenters in the final product. organic-chemistry.org
Detailed Research Findings
Research by Crimmins et al. has demonstrated the power of the dianionic Ireland-Claisen rearrangement in synthesizing fragments with three adjacent stereocenters. nih.gov Their work involved the rearrangement of a chiral, nonracemic α-methyl-β-hydroxy allylic ester. The substrate, prepared from an auxiliary-mediated aldol reaction, was treated with a strong base like Lithium Hexamethyldisilazide (LiHMDS) to generate a dianion (a β-alkoxy enolate). This intermediate then underwent a chelate-controlled bohrium.combohrium.com-sigmatropic rearrangement to yield a γ,δ-unsaturated carboxylic acid as a single diastereomer in high yield. nih.gov
The high diastereoselectivity is rationalized by a chair-like transition state where the bulky substituents preferentially occupy pseudo-equatorial positions to minimize steric strain. The reaction conditions were optimized to maximize yield and selectivity, demonstrating that solvent choice can influence the outcome. nih.gov
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | LDA | THF | 25 | 65 | >20:1 |
| 2 | LiHMDS | THF | 25 | 82 | >20:1 |
| 3 | LiHMDS | Et₂O | 25 | 68 | >20:1 |
| 4 | LiHMDS | Toluene (B28343) | 25 | 89 | 19:1 |
| 5 | LiHMDS | THF/Toluene (1:1) | 25 | 92 | >20:1 |
Table 1: Optimization of the Dianionic Ireland-Claisen Rearrangement of an α-methyl-β-hydroxy allylic ester. Data sourced from Crimmins et al. nih.gov
This methodology is not limited to simple substrates. In the synthesis of a complex fragment of the natural product antascomicin B, a highly substituted and sterically congested allylic ester was successfully rearranged using similar conditions (LDA, TMSCl). nih.gov The reaction proceeded with high efficiency and, crucially, complete diastereoselectivity, furnishing the desired pentenoic acid product as a single isomer. This highlights the robustness of the Ireland-Claisen rearrangement for constructing complex molecular architecture. nih.gov
| Substrate | Reagents | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Sterically congested allylic ester 5 | 1. LDA, TMSCl, THF, -78 °C | Pentenoic acid 4 | 88 | Single diastereomer |
| 2. HOAc |
Table 2: Ireland-Claisen Rearrangement in the Synthesis of an Antascomicin B Fragment. Data sourced from Papageorgiou et al. nih.gov
The successful application of these rearrangement strategies to complex, chiral, hydroxyl-bearing substrates provides a clear blueprint for the synthesis of enantiomerically enriched this compound. A suitably protected chiral β-hydroxy acid could be esterified with an appropriate allyl alcohol. Subsequent dianionic Ireland-Claisen rearrangement would forge the C4-C5 bond and establish the stereochemistry at C2 and C3, leading to a 2,5-dimethyl-3-hydroxy-7-enoic acid derivative. Final reduction of the carboxylic acid would then furnish the target 1,3-diol structure of this compound.
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive review of publicly accessible scientific databases and chemical literature reveals a significant gap in the characterization of the chemical compound This compound . Despite the importance of spectroscopic techniques in unequivocally determining the structure and stereochemistry of organic molecules, detailed experimental data for this specific diol, including high-field and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, is not presently available in the surveyed resources.
The structural elucidation of a novel or synthesized compound like this compound would typically rely on a suite of sophisticated spectroscopic methods. These analyses are fundamental to confirming the molecular framework and assigning the relative or absolute stereochemistry of its chiral centers. However, no published studies containing the requisite ¹H and ¹³C NMR chemical shifts, coupling constants, or advanced 2D NMR experimental data (COSY, HSQC, HMBC, and NOESY) for this particular molecule could be identified.
While the scientific literature contains numerous examples of the application of these NMR techniques for the characterization of structurally related compounds, such as other substituted octene diols or various natural and synthetic terpenoids, this information cannot be extrapolated to definitively describe this compound. The precise chemical shifts and correlations are unique to each molecule and depend on the specific arrangement of atoms and their chemical environment.
The absence of this critical spectroscopic data prevents a detailed discussion and the creation of data tables as outlined for the sophisticated spectroscopic characterization of this compound. Further empirical research, involving the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the specific data required for a thorough scientific article.
Sophisticated Spectroscopic Characterization for Stereochemical Assignment and Structural Confirmation of 2,5 Dimethyloct 7 Ene 3,5 Diol
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral Discrimination using Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs) in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy, while a powerful tool for structural elucidation, cannot distinguish between enantiomers in an achiral environment, as their spectra are identical. scispace.com To overcome this, chiral auxiliaries such as Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) are employed. nih.gov These methods involve introducing a chiral environment that causes the enantiomers of the analyte to form transient diastereomeric complexes (with CSAs) or new diastereomeric compounds (with CDAs). nih.govresearchgate.net These diastereomers are energetically and magnetically non-equivalent, resulting in separate, distinguishable signals in the NMR spectrum, a phenomenon known as chemical shift non-equivalence (ΔΔδ). nih.gov
For chiral diols like 2,5-dimethyloct-7-ene-3,5-diol, chiral boric acids have proven to be effective CDAs. nih.gov They react with the diol functionality to form stable cyclic boronate esters. The distinct magnetic environment of the chiral CDA causes the corresponding protons in the two enantiomeric derivatives to resonate at slightly different frequencies, allowing for their discrimination and the determination of enantiomeric excess (ee). nih.gov The magnitude of the signal splitting (ΔΔδ) is a critical measure of the effectiveness of the chiral agent. nih.gov
Table 1: Representative ¹H NMR Data for Chiral Discrimination of a Diol using a Chiral Derivatizing Agent This table presents hypothetical data based on typical results for chiral diols to illustrate the principle.
| Proton | (R,R)-Diol Derivative (δ, ppm) | (S,S)-Diol Derivative (δ, ppm) | Chemical Shift Non-equivalence (ΔΔδ, ppm) |
|---|---|---|---|
| H-3 | 4.15 | 4.18 | 0.03 |
| H-5 | 3.98 | 4.02 | 0.04 |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and probing the structure of this compound. acs.orgscribd.comescholarship.org It provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is fundamental to confirming the compound's identity and elucidating its structural features. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). acs.orgescholarship.org This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₂₀O₂). By comparing the experimentally measured exact mass to the calculated theoretical mass, other potential formulas can be confidently excluded, providing definitive confirmation of the molecular formula.
**Table 2: Theoretical HRMS Data for this compound (C₁₀H₂₀O₂) **
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₂₁O₂⁺ | 173.1536 |
| [M+Na]⁺ | C₁₀H₂₀O₂Na⁺ | 195.1356 |
Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. acs.org The molecular ion or a protonated adduct of this compound is isolated and then fragmented through collision-induced dissociation (CID). researchgate.net The resulting product ions reveal information about the molecule's connectivity. Key fragmentation pathways for this diol would include:
Dehydration: Sequential loss of one or two water molecules (H₂O), a characteristic fragmentation for alcohols.
Alpha-Cleavage: Bond cleavage adjacent to the carbon-bearing hydroxyl groups, leading to the formation of stable oxonium ions.
Cleavage of the carbon backbone: Fragmentation of the octene chain.
Analyzing these fragmentation patterns allows for the reconstruction of parts of the molecular structure, confirming the presence of the hydroxyl groups and the arrangement of the carbon skeleton. scribd.comresearchgate.net
Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 173.15)
| Fragment Ion (m/z) | Proposed Loss | Putative Structure of Fragment |
|---|---|---|
| 155.14 | H₂O | Ion resulting from single dehydration |
| 137.13 | 2 x H₂O | Ion resulting from double dehydration |
| 115.12 | C₃H₆O (Acetone) | Cleavage adjacent to the C5-hydroxyl |
Vibrational Spectroscopy for Identification of Functional Groups and Molecular Environment
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are fundamental for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.orgscribd.comrsc.org
The FTIR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) and alkene (C=C) moieties. acs.orgrsc.org The alcohol groups typically produce a strong, broad absorption band corresponding to the O-H stretching vibration, with its width resulting from intermolecular hydrogen bonding. udel.edu The carbon-carbon double bond of the ene group gives rise to a weaker stretching absorption at a lower wavenumber.
Table 4: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) | Interpretation |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3550 - 3200 (broad) | Confirms presence of hydroxyl groups, broadened by H-bonding. udel.edu |
| Alkene (C=C) | C=C Stretch | 1680 - 1640 (weak to medium) | Indicates the vinyl C=C double bond. |
| Alkane (C-H) | C-H Stretch | 2960 - 2850 (strong) | Corresponds to the sp³ C-H bonds in the alkyl chain. |
X-ray Crystallography for Unambiguous Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule, provided a suitable single crystal can be obtained. escholarship.org This technique involves diffracting X-rays through a crystalline lattice, which generates a diffraction pattern. Mathematical analysis of this pattern yields a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. acs.org
For a complex molecule like this compound, which has multiple stereocenters, X-ray crystallography can unequivocally establish the cis or trans relationship between substituents (relative stereochemistry) and, through anomalous dispersion techniques, determine the absolute configuration (R/S) of each chiral center. escholarship.org While this method provides the gold standard for structural proof, its application is contingent on the ability to grow a high-quality single crystal of the compound or a suitable derivative. acs.orgescholarship.org
Crystallographic Insights into this compound Remain Elusive
Despite a thorough search of scientific literature and crystallographic databases, detailed information regarding the single-crystal X-ray diffraction analysis of this compound is not publicly available. As a result, a specific discussion on the strategies for obtaining diffraction-quality single crystals and a definitive analysis of its intermolecular interactions and hydrogen bonding network within the crystal lattice cannot be provided at this time.
The successful growth of diffraction-quality single crystals is a critical prerequisite for the elucidation of a molecule's three-dimensional structure with atomic-level precision. This process is often empirical and requires the screening of various solvents, temperatures, and crystallization techniques. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. For analogous diol compounds, techniques such as slow evaporation from a concentrated toluene (B28343) solution at low temperatures (5°C) or slow diffusion of a solvent system like ethyl acetate (B1210297) and hexanes have proven effective. Current time information in Bangalore, IN.researchgate.netiucr.org However, without experimental data for this compound, any proposed strategy would be purely speculative.
Similarly, a detailed analysis of the intermolecular forces that govern the packing of molecules in a crystal lattice is entirely dependent on the availability of its crystal structure. Such an analysis would typically involve the identification and characterization of hydrogen bonds, van der Waals interactions, and other non-covalent interactions. For instance, in the crystal structure of a related monoterpenediol, the relative stereochemistry was definitively assigned through X-ray diffraction analysis. researchgate.net In other complex diols, intermolecular hydrogen bonding has been shown to be a dominant force, often forming extensive networks that dictate the supramolecular architecture. researchgate.netiucr.org
While the precise crystallographic details for this compound are not available, the table below lists the chemical compounds that would be central to such a study, as named in the requested article outline.
Reactivity, Transformations, and Derivatization Pathways of 2,5 Dimethyloct 7 Ene 3,5 Diol
Selective Chemical Modifications of Hydroxyl Groups
The presence of two distinct hydroxyl groups, one secondary at the C3 position and one tertiary at the C5 position, allows for chemoselective reactions. The differing steric environments and electronic properties of these two groups are key to achieving selectivity in acylation, alkylation, silylation, oxidation, and the formation of cyclic derivatives.
Chemoselective Acylation, Alkylation, and Silylation
The selective protection of one hydroxyl group in the presence of another is a fundamental strategy in organic synthesis. In the case of 2,5-dimethyloct-7-ene-3,5-diol, the secondary alcohol is sterically more accessible than the tertiary alcohol, making it the more likely site for reaction under kinetically controlled conditions.
Acylation: The selective acylation of the less sterically hindered secondary hydroxyl group can be achieved using standard acylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base. The choice of catalyst can further enhance selectivity. For instance, the use of a bulky base can favor the acylation of the more accessible secondary alcohol.
Alkylation and Silylation: Similar to acylation, selective alkylation and silylation are governed by steric hindrance. Reagents like benzyl (B1604629) bromide for alkylation or tert-butyldimethylsilyl chloride (TBSCl) for silylation, in the presence of a suitable base like imidazole, would preferentially react with the secondary hydroxyl group. Achieving high selectivity might require careful optimization of reaction conditions, such as temperature and the choice of solvent.
Table 1: Predicted Selectivity in Hydroxyl Group Modifications
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine | 2,5-Dimethyl-5-hydroxyoct-7-en-3-yl acetate (B1210297) |
| Alkylation | Benzyl bromide, NaH | 3-Benzyloxy-2,5-dimethyloct-7-en-5-ol |
| Silylation | TBSCl, Imidazole | 3-(tert-Butyldimethylsilyloxy)-2,5-dimethyloct-7-en-5-ol |
Stereocontrolled Oxidation and Reduction of Alcohol Functions
The oxidation of this compound offers a pathway to ketone derivatives. The secondary alcohol at the C3 position can be selectively oxidized to a ketone, while the tertiary alcohol at the C5 position is resistant to oxidation under standard conditions. lumenlearning.comlibretexts.org This resistance is due to the absence of a hydrogen atom on the tertiary carbon, which is necessary for the formation of a carbon-oxygen double bond without breaking a carbon-carbon bond. lumenlearning.comlibretexts.org
Common oxidizing agents for the selective oxidation of secondary alcohols include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane. organic-chemistry.orgorganic-chemistry.org These reagents are known for their mildness and high selectivity for secondary over tertiary alcohols. organic-chemistry.orgorganic-chemistry.org For instance, the oxidation of a secondary alcohol in the presence of a primary alcohol can be achieved with good selectivity. organic-chemistry.org
Conversely, the reduction of the corresponding ketone (2,5-dimethyloct-7-en-5-ol-3-one) would lead back to the secondary alcohol. The use of stereoselective reducing agents could allow for the control of the stereochemistry at the C3 position.
Table 2: Predicted Outcome of Oxidation Reactions
| Starting Material | Oxidizing Agent | Predicted Major Product |
|---|---|---|
| This compound | PCC | 5-Hydroxy-2,5-dimethyloct-7-en-3-one |
| This compound | KMnO₄ (strong) | Potential for oxidative cleavage |
Formation of Cyclic Derivatives (e.g., Carbonates, Acetals, Ketals)
The 1,3-diol arrangement in this compound makes it a suitable precursor for the formation of six-membered cyclic derivatives.
Cyclic Carbonates: The reaction of the diol with phosgene (B1210022) or its equivalents, or more environmentally friendly reagents like carbon dioxide, can lead to the formation of a cyclic carbonate. organic-chemistry.org The synthesis of cyclic carbonates from diols and CO2 is an area of active research, often requiring catalytic activation. umsl.edu
Cyclic Acetals and Ketals: The diol can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals, respectively. This reaction serves as a common method for protecting 1,3-diols. The formation of a six-membered ring is generally favored. The stability of these cyclic derivatives makes them useful protecting groups in multi-step syntheses. Iron-based catalysts have been shown to be effective in the cyclization of various diols to form tetrahydrofuran (B95107) derivatives. umsl.edu
Functionalization of the Terminal Alkene Moiety
The terminal double bond in this compound is a versatile handle for a range of addition reactions, allowing for the introduction of new functional groups at the end of the carbon chain.
Controlled Hydrogenation and Halogenation
Hydrogenation: The terminal alkene can be selectively hydrogenated to the corresponding alkane without affecting the hydroxyl groups. libretexts.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a standard method for this transformation. libretexts.orgyoutube.com Given that the molecule contains only one double bond, selective hydrogenation to a specific isomer is not a concern. The reaction is typically a syn-addition of two hydrogen atoms across the double bond. libretexts.org Cobalt-catalyzed reductions have also been shown to be highly selective for terminal alkenes. nih.govnih.gov
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would proceed to form the corresponding dihalide. This reaction typically follows an anti-addition mechanism.
Addition Reactions to the Olefin (e.g., Hydroboration, Hydroamination)
Hydroboration-Oxidation: The hydroboration of the terminal alkene with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation (e.g., with H₂O₂ and NaOH) is a powerful method for the anti-Markovnikov addition of water across the double bond. nih.gov This reaction would yield 2,5-dimethyloctane-1,3,5-triol, with the new primary hydroxyl group at the C8 position. The hydroboration step proceeds via a syn-addition of the boron and hydrogen atoms.
Hydroamination: The addition of an N-H bond across the double bond, or hydroamination, can also be envisioned. This transformation typically requires a metal catalyst and would lead to the formation of an amino-functionalized derivative.
Table 3: Predicted Products of Alkene Functionalization
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 2,5-Dimethyloctane-3,5-diol |
Cycloaddition Reactions and Their Diastereoselectivity
The terminal alkene functionality in this compound allows it to participate in various cycloaddition reactions, with the stereochemistry of the diol backbone influencing the diastereoselectivity of the product. The hydroxyl groups can play a crucial role in directing the approach of the reacting species, either through steric hindrance or through coordination with a catalyst.
One of the most fundamental cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. mdpi.com In the case of this compound, the terminal double bond acts as the dienophile. The diastereoselectivity of such reactions can often be controlled through the use of Lewis acid catalysts, which can coordinate to the hydroxyl groups of the diol. This coordination can lock the conformation of the diol, leading to a preferential attack of the diene from one face of the dienophile over the other. researchgate.net
Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. wikipedia.org For this compound, the terminal alkene can serve as the dipolarophile. The diastereoselectivity of this reaction can be influenced by the existing stereocenters in the diol. wikipedia.org Directed 1,3-dipolar cycloadditions, where a metal ion chelates to both the dipolarophile and the incoming dipole, can offer high levels of diastereocontrol. wikipedia.org
Ruthenium(0)-catalyzed transfer hydrogenative cycloadditions represent a modern and efficient method for the construction of bridged bicyclic ring systems. nih.gov In these reactions, diols can act as dienophiles. Such reactions are known to proceed with high exo-selectivity and complete control of diastereoselectivity, offering a promising pathway for the stereocontrolled functionalization of this compound. nih.gov
The table below summarizes potential cycloaddition reactions involving this compound and the key factors influencing their diastereoselectivity.
| Reaction Type | Role of this compound | Key Factors for Diastereoselectivity | Potential Products |
| Diels-Alder ([4+2] Cycloaddition) | Dienophile | Lewis acid catalysis, steric hindrance from the diol backbone. mdpi.comresearchgate.net | Substituted cyclohexenes |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Intramolecular hydrogen bonding, chelation control with metal catalysts. wikipedia.org | Five-membered heterocycles |
| Ru(0)-Catalyzed Transfer Hydrogenative Cycloaddition | Dienophile | Catalyst coordination to hydroxyl groups. nih.gov | Bridged bicyclic systems |
Rearrangement Reactions of this compound Derivatives
Semipinacol-Type Rearrangements and Alkyl/Acyl Migration Preferences
Semipinacol rearrangements are a valuable class of reactions for carbon-carbon bond formation and the construction of complex molecular skeletons. nih.gov These rearrangements typically involve the 1,2-migration of a carbon or hydrogen atom in a species with an electrophilic carbon center vicinal to an oxygen-containing carbon. nih.gov For derivatives of this compound, a semipinacol-type rearrangement can be initiated by the activation of one of the hydroxyl groups, followed by its departure and the migration of an adjacent alkyl or acyl group.
While specific studies on this compound are not prevalent, the principles of semipinacol rearrangements can be understood from analogous systems, such as cis-fused β-lactam diols. In these systems, a competition between the migration of an alkyl and an acyl group has been observed. Computational studies on such systems have shown that acyl migration is often both kinetically and thermodynamically more favorable than alkyl migration. acs.org This preference is attributed to lower ring strain in the transition state for the acyl shift. acs.org
The general migratory aptitude in semipinacol rearrangements is typically aryl > alkenyl > H > alkyl, although exceptions exist. nih.gov The choice of the migrating group is influenced by its ability to stabilize the developing positive charge at the migration origin.
The following table outlines the key aspects of a potential semipinacol rearrangement in a derivative of this compound.
| Feature | Description |
| Trigger | Activation of a hydroxyl group (e.g., protonation, tosylation) followed by departure to form a carbocation or a species with an electrophilic center. |
| Migrating Groups | The adjacent alkyl or potentially a derivatized acyl group. |
| Migration Preference | Generally, groups that can better stabilize a positive charge will migrate preferentially. In related systems, acyl migration can be favored over alkyl migration due to electronic and steric factors in the transition state. acs.org |
| Product | A ketone or aldehyde resulting from the 1,2-shift and subsequent tautomerization. |
Other Stereoselective Skeletal Rearrangements
Beyond semipinacol rearrangements, derivatives of this compound can potentially undergo other stereoselective skeletal rearrangements, leveraging the presence of the hydroxyl and alkene functionalities.
The Oxy-Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dien-3-ols that yields unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com this compound possesses a similar 1,5-diene-like scaffold with a hydroxyl group at a key position. The reaction is driven by the formation of a stable carbonyl group via keto-enol tautomerization of the initial enol product. The anionic Oxy-Cope rearrangement, where the hydroxyl group is deprotonated to form an alkoxide, can accelerate the reaction rate by a factor of 10^10 to 10^17. wikipedia.orgorganic-chemistry.org
Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds. organic-chemistry.org While not a rearrangement in the classical sense, it involves the reorganization of the carbon skeleton. For a suitably functionalized derivative of this compound, where the other end of the molecule also contains an alkene, RCM could be employed to form a macrocyclic structure. The stereochemistry of the diol portion would be retained in the cyclic product.
The table below compares these potential stereoselective skeletal rearrangements.
| Rearrangement | Required Structural Feature | Driving Force | Potential Product |
| Oxy-Cope | 1,5-dien-3-ol system | Formation of a stable carbonyl group. | Unsaturated ketone or aldehyde |
| Anionic Oxy-Cope | 1,5-dien-3-alkoxide system | Irreversible formation of an enolate. organic-chemistry.org | Unsaturated ketone or aldehyde |
| Ring-Closing Metathesis | Diene (requires another double bond) | Formation of a stable cyclic alkene and a volatile alkene byproduct (e.g., ethene). organic-chemistry.org | Cyclic ether or carbocycle |
Formation of Polymeric Materials Precursors from this compound (General)
The bifunctional nature of this compound, possessing two hydroxyl groups and a polymerizable double bond, makes it a valuable monomer for the synthesis of functional polymers. Specifically, it can be used to create unsaturated polyesters.
Unsaturated polyesters are typically synthesized through the polycondensation of diols and dicarboxylic acids or their anhydrides. researchgate.nettechniques-ingenieur.fr In this process, this compound would serve as the diol monomer. The resulting polyester (B1180765) would have the terminal alkene from the diol incorporated as a pendant group along the polymer backbone. These pendant double bonds are available for subsequent cross-linking reactions, often with a vinyl monomer like styrene, to form a thermoset material. researchgate.net
The properties of the resulting unsaturated polyester resin can be tailored by the choice of the dicarboxylic acid comonomer. nih.govacs.org For instance, using a saturated dicarboxylic acid would lead to a linear unsaturated polyester, while the inclusion of an unsaturated dicarboxylic acid would increase the density of cross-linking sites.
The general scheme for the formation of an unsaturated polyester from this compound is presented below:
| Reactants | Polymerization Type | Resulting Polymer | Key Feature |
| This compound and a dicarboxylic acid (e.g., adipic acid) | Polycondensation | Unsaturated Polyester | Pendant vinyl groups along the polymer chain available for cross-linking. |
This approach allows for the creation of a wide range of polymeric materials with tunable properties, suitable for applications such as coatings, composites, and biomedical devices. nih.gov
Applications of 2,5 Dimethyloct 7 Ene 3,5 Diol in Advanced Asymmetric Organic Synthesis
Role as a Chiral Building Block for Complex Natural Products and Synthetic Targets
The enantiomeric forms of 2,5-dimethyloct-7-ene-3,5-diol are significant starting materials for the stereoselective synthesis of various natural products, particularly terpenes. researchgate.net Its utility stems from its ability to be transformed into more complex chiral structures while retaining the stereochemical integrity of its chiral centers.
Polyketides are a large and structurally diverse class of natural products, many of which exhibit significant biological activity. The synthesis of these complex molecules often relies on the iterative coupling of smaller, chiral building blocks. The 1,3-diol motif present in many polyketides can be accessed through the strategic use of precursors like this compound. liverpool.ac.ukbiorxiv.org The stereocenters within the diol can dictate the stereochemistry of the growing polyketide chain, making it an important starting point for the synthesis of fragments of complex molecules. nih.govcaltech.edu For instance, the synthesis of fragments of the antibiotic RK-397 and other polyene macrolides relies on the stereoselective construction of 1,3-diol systems. liverpool.ac.uk
A general strategy involves the use of the diol to create key fragments which are then coupled together. For example, in the synthesis of dictyostatin, a polyketide with potent anticancer activity, similar chiral diol-containing fragments are synthesized and elaborated. nih.gov The synthesis of such fragments often involves multiple steps, including protection of the hydroxyl groups, modification of the carbon skeleton, and eventual deprotection and coupling reactions. The inherent chirality of the starting diol is crucial for establishing the correct stereochemistry in the final natural product.
C2-symmetric molecules, which possess a twofold rotational axis of symmetry, are highly valuable in asymmetric catalysis, often serving as chiral ligands for metal catalysts. The diol this compound, while not C2-symmetric itself, can be a precursor to pseudo-C2-symmetric structures. arkat-usa.orgresearchgate.net The desymmetrization of such pseudo-C2-symmetric diols is a powerful strategy for creating highly functionalized, non-symmetric chiral molecules. researchgate.net
An example of this is the acid-catalyzed cyclization of a pseudo-C2-symmetric 1,3-diol, which leads to a substituted tetrahydropyran (B127337) product with high diastereoselectivity. researchgate.net This transformation highlights how the stereochemical information embedded in the diol can be effectively transferred to a new, more complex cyclic system. The synthesis of both enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a chiral building block for terpenes, can be achieved from the corresponding enantiomers of 2,6-dimethyloct-7-ene-2,6-diol (B3050857), a closely related compound. researchgate.netmdpi.com This demonstrates the utility of these diols in generating valuable chiral synthons. The enantiopurity of the diol can often be enhanced through fractional crystallization, leading to the formation of nearly enantiopure products. researchgate.netmdpi.com
| Starting Diol | Transformation | Product | Significance | Reference |
|---|---|---|---|---|
| (R)-2,6-dimethyloct-7-ene-2,6-diol | Stereospecific CSA-catalyzed cyclization | (R)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Chiral building block for natural terpenes | researchgate.netmdpi.com |
| (S)-2,6-dimethyloct-7-ene-2,6-diol | Stereospecific CSA-catalyzed cyclization | (S)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Chiral building block for natural terpenes | researchgate.netmdpi.com |
| pseudo-C2-symmetric 1,3-diol | TfOH-mediated desymmetrization | Substituted tetrahydropyran | Access to non-symmetric chiral molecules | researchgate.net |
The functional groups of this compound, namely the hydroxyl groups and the terminal alkene, provide multiple points for synthetic manipulation, making it a valuable precursor for the construction of polycyclic and heterocyclic systems. The diol moiety can be used to direct the formation of rings, while the alkene can participate in various cycloaddition or cyclization reactions.
For instance, diol precursors can undergo cyclization to form furan (B31954) or pyran rings. The synthesis of linearly fused triquinane natural products like hirsutene (B1244429) and coriolin (B1246448) has involved strategies that could conceptually utilize such building blocks. acs.org Furthermore, the synthesis of polycyclic ether natural products often involves the cyclization of polyene precursors, a strategy where a diol-containing fragment could serve as a key starting material. core.ac.uk The synthesis of various heterocyclic systems, including those found in antiviral and antioxidative chromene derivatives, has been achieved using related diol building blocks. jst.go.jp
Development of this compound Derived Chiral Ligands and Auxiliaries
The diol scaffold of this compound is an attractive platform for the design and synthesis of new chiral ligands and auxiliaries for asymmetric catalysis. nih.govumich.edu The two hydroxyl groups can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
The design of effective chiral catalysts from diol scaffolds is guided by several key principles. umich.edu The diol backbone should be conformationally well-defined and rigid to ensure effective transfer of chirality. The steric and electronic properties of the diol can be fine-tuned by introducing different substituents on the scaffold. This modularity allows for the creation of a library of ligands with varying properties, which can then be screened for optimal performance in a given reaction. nih.govucd.ie
For example, the development of C2-symmetric spiroketal-based ligands (SPIROLs) from diol precursors has led to highly effective catalysts for a range of stereoselective transformations, including iridium-catalyzed hydroarylation and palladium-catalyzed allylic alkylation. umich.edu The success of these ligands highlights the importance of a well-designed chiral scaffold. Computational studies can also play a crucial role in the design process by predicting the stability and catalytic activity of different ligand structures. umich.edu
Chiral diol-derived ligands have shown significant promise in enantioselective reactions involving carbonyl compounds. nih.gov These reactions are fundamental in organic synthesis for the creation of chiral alcohols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.
One notable application is in the enantioselective addition of organoboronates to ketones, catalyzed by chiral diols. nih.gov For instance, the allylboration of ketones to produce tertiary homoallylic alcohols can be achieved with high yields and enantioselectivities using a catalytic amount of a chiral diol like BINOL. nih.gov While direct applications of this compound in this specific context are not extensively documented, the principles demonstrated with other chiral diols suggest its potential in this area. The diol's hydroxyl groups can coordinate with the boronate reagent, creating a chiral complex that delivers the allyl group to one face of the ketone preferentially.
| Reaction Type | Catalyst/Ligand Type | Key Features | Achieved Enantioselectivity (up to) | Reference |
|---|---|---|---|---|
| Allylboration of Ketones | Chiral Diols (e.g., BINOL) | Coordination of diol to organoboronate | 99% ee | nih.gov |
| Hydroarylation | SPIROL-based ligands | C2-symmetric spiroketal scaffold | 95% ee | umich.edu |
| Allylic Alkylation | SPIROL-based ligands | Versatile chiral backbone | 97% ee | umich.edu |
| Diethylzinc addition to Aldehydes | Ferrocenyl amino alcohol ligands | Diastereoselective ligand synthesis | 99% ee | ucd.ie |
Utility in Asymmetric Conjugate Additions and Allylation Reactions
The direct application of this compound as a catalyst or chiral auxiliary in asymmetric conjugate additions and allylation reactions is not extensively documented in scientific literature. However, the structural motif of a chiral diol is of significant importance in asymmetric synthesis, often serving as a precursor to or a component of various catalytic systems. Chiral diols are frequently employed as ligands for metal-catalyzed reactions or as key components in organocatalysts, where their stereochemistry influences the enantioselectivity of the transformation.
Asymmetric conjugate addition, a powerful method for carbon-carbon bond formation, often relies on chiral catalysts to control the stereochemical outcome. acs.org These reactions involve the 1,4-addition of a nucleophile to an α,β-unsaturated compound. acs.org Various catalytic systems, including those based on transition metals with chiral ligands, organocatalysts, and phase-transfer catalysts, have been developed for this purpose. acs.orgnih.gov For instance, chiral diols can be converted into phosphine-phosphite or other bidentate ligands that can coordinate to metals like copper or rhodium, creating a chiral environment that directs the approach of the nucleophile.
Similarly, asymmetric allylation reactions, which form a new stereocenter via the addition of an allyl group to a carbonyl or imine, frequently utilize chiral catalysts. beilstein-journals.org Chiral diols such as BINOL (1,1'-bi-2-naphthol) are well-known to form effective catalysts with titanium or other Lewis acids for the enantioselective allylation of ketones. nih.gov These diol-based catalysts activate the electrophile and control the facial selectivity of the nucleophilic attack by the allylating agent. beilstein-journals.orgnih.gov
While direct research on this compound in these specific applications is scarce, its structure suggests potential for use as a chiral ligand. The diol's own stereocenters could, in principle, be used to induce asymmetry in a catalytic transformation. The development of new chiral ligands is a continuous effort in asymmetric synthesis, and novel diols are often explored for their potential to provide improved selectivity or reactivity in established reactions.
Below is a table summarizing common types of catalysts used in asymmetric conjugate additions and allylations, where chiral diols are often a key component.
| Reaction Type | Catalyst System | Role of Chiral Diol | Typical Metals/Mediators | Example of Diol-based Ligand |
| Asymmetric Conjugate Addition | Transition Metal Catalysis | Forms a chiral ligand to create a stereoselective environment around the metal center. | Copper, Rhodium, Palladium acs.orgnih.gov | Phosphoramidites derived from BINOL |
| Organocatalysis | Can be part of a chiral Brønsted acid or Lewis base catalyst. | - | TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) | |
| Asymmetric Allylation | Lewis Acid Catalysis | Forms a chiral complex with a Lewis acidic metal to activate the carbonyl and direct the allylation. | Titanium, Boron beilstein-journals.orgnih.gov | BINOL, Ti-TADDOLates |
| Organocatalysis | Can act as a chiral Brønsted acid to activate the electrophile. | - | BINOL-derived phosphoric acids |
Strategies for Industrial Scale-Up of Stereoselective Syntheses (General process considerations)
The successful transition of a stereoselective synthesis from the laboratory to an industrial scale requires careful consideration of numerous factors to ensure the process is safe, efficient, robust, and economically viable. chiralpedia.comnumberanalytics.com Asymmetric synthesis on a large scale presents unique challenges, particularly concerning catalyst efficiency, product purity, and process control. chiralpedia.comresearchgate.net
Key considerations for the industrial scale-up of stereoselective syntheses include:
Catalyst Selection and Optimization: The choice of catalyst is paramount. For industrial applications, catalysts should be highly active (high turnover number), highly selective (high enantiomeric excess), stable under process conditions, and ideally, recyclable. numberanalytics.com While highly effective catalysts may be discovered at the lab scale, their cost, availability, and sensitivity to air or moisture can be prohibitive for large-scale production. researchgate.net Therefore, process development often involves screening for more practical catalyst alternatives or optimizing the reaction conditions to minimize the loading of an expensive catalyst. acs.org
Process Parameters Optimization: Reaction conditions such as temperature, pressure, concentration, and solvent must be meticulously optimized. numberanalytics.com What works on a small scale may not be directly transferable due to differences in heat and mass transfer at the industrial level. spera-pharma.co.jp Design of Experiments (DoE) is a powerful statistical tool often employed to efficiently explore the parameter space and identify robust operating conditions. researchgate.net The choice between batch and continuous (flow) processing is another critical decision. numberanalytics.comresearchgate.net Continuous manufacturing can offer advantages in terms of safety, consistency, and footprint, especially for highly exothermic or hazardous reactions. researchgate.net
Raw Material and Solvent Selection: The cost and quality of starting materials and solvents become increasingly significant at a larger scale. spera-pharma.co.jp Solvents should be chosen not only for their performance in the reaction but also for their safety profile, environmental impact (green chemistry principles), and ease of recovery and recycling. researchgate.net
Product Isolation and Purification: Developing a scalable and efficient method for isolating and purifying the chiral product is crucial. Crystallization is often the preferred method for purification on a large scale as it can be highly effective at removing not only chemical impurities but also the undesired enantiomer, potentially upgrading the enantiomeric excess of the product. researchgate.net Preparative chromatography is also used, though it is often more expensive and reserved for high-value products. researchgate.net
Process Analytical Technology (PAT) and Quality by Design (QbD): Implementing PAT allows for real-time monitoring and control of critical process parameters and quality attributes. researchgate.net This approach, a key component of QbD, helps to ensure consistent product quality and can lead to improved process understanding and efficiency. researchgate.net
The following table outlines some of the key challenges and corresponding strategies in the scale-up of stereoselective syntheses:
| Challenge | Strategy | Key Performance Indicators (KPIs) |
| High Catalyst Cost | - Reduce catalyst loading- Catalyst recycling- Switch to a more economical catalyst (e.g., biocatalyst) mdpi.com | - Turnover Number (TON)- Turnover Frequency (TOF)- Enantiomeric Excess (ee%) |
| Reaction Safety and Control | - Thorough thermal hazard assessment- Optimization of reaction parameters- Implementation of continuous flow processes | - Heat flow data- Reaction time- Impurity profile |
| Product Purification | - Development of robust crystallization methods- Optimization of chromatographic separation | - Product purity- Yield- Enantiomeric excess (ee%) |
| Process Robustness | - Design of Experiments (DoE) for process optimization- Identification of critical process parameters | - Process capability indices (Cpk)- Yield consistency |
| Environmental Impact | - Use of greener solvents- Minimize waste generation- Atom economy | - E-factor (Environmental factor)- Process Mass Intensity (PMI) |
Future Research Directions and Emerging Paradigms in the Study of 2,5 Dimethyloct 7 Ene 3,5 Diol
Innovations in Green Chemistry Approaches for its Sustainable Synthesis
The synthesis of diols is undergoing a transformation driven by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of renewable resources. chemicalbook.com For a compound like 2,5-Dimethyloct-7-ene-3,5-diol, future research will likely focus on moving away from traditional multi-step organic syntheses that often rely on hazardous reagents and generate significant waste.
Key innovations applicable to its synthesis include:
Catalytic Dihydroxylation: Modern methods for the dihydroxylation of alkenes offer a more sustainable route. An electrochemical approach using only potassium bromide and water as a hydroxyl source presents a green and sustainable method for creating vicinal diols. Another improved protocol for ruthenium-tetroxide-catalyzed syn-dihydroxylation operates under acidic conditions with very low catalyst loading (0.5 mol%), applicable to various olefins.
Solvent-Free and Aqueous Synthesis: Research into the synthesis of related diols, such as 6,6-dimethyloct-7-ene-1,5-diol, has demonstrated the feasibility of using water as a solvent for key reaction steps, such as FeCl₃-catalyzed Zn-mediated allylation. rsc.org Exploring similar aqueous or solvent-free conditions for the synthesis of this compound would significantly improve its environmental footprint.
Direct Synthesis from CO2: An emerging green chemistry frontier is the direct synthesis of polycarbonate diols from atmospheric carbon dioxide and α,ω-diols using a heterogeneous CeO2 catalyst, which avoids hazardous reagents like phosgene (B1210022). acs.org While this applies to the subsequent use of diols, it highlights the trend of integrating CO2 as a C1 feedstock.
| Green Synthesis Strategy | Potential Advantage for Diol Production | Related Compounds Studied |
| Electrochemical Dihydroxylation | Use of water as a hydroxyl source, avoiding harsh oxidants. | Styrenes, unactivated alkenes |
| RuO₄-Catalyzed Dihydroxylation | High efficiency with low catalyst loading. | Various olefins |
| Aqueous Phase Synthesis | Reduces reliance on volatile organic solvents. | 6,6-dimethyloct-7-ene-1,5-diol rsc.org |
| CO₂ as a C1 Feedstock | Utilizes a greenhouse gas as a raw material for downstream products. | C4–C10 α,ω-diols acs.org |
Exploration of Novel Bio-Based and Renewable Resources for Diol Production
The structural backbone of this compound strongly suggests its potential origin from renewable terpene feedstocks. Terpenes, which are abundant in nature, are increasingly viewed as valuable platform molecules for the chemical industry. diva-portal.orgd-nb.info
Future research avenues in this area include:
Terpene-to-Diol Conversion: Abundant terpenes like α-pinene and limonene (B3431351) can be functionalized through oxidation to produce a variety of diols and triols. diva-portal.orgchemrxiv.org For instance, the oxidative cleavage of the double bond in α-pinene has been used to synthesize the diol 1-(1'-hydroxyethyl)-3-(2''-hydroxyethyl)-2,2-dimethylcyclobutane (HHDC). d-nb.info Similar strategies could be developed to convert a suitable terpene precursor into this compound. A study on the synthesis of two novel unsymmetrical chiral pinene-derived diols has shown promise for creating bio-based polyesters. copernicus.org
Enzymatic and Microbial Synthesis: Biocatalysis offers a highly selective and environmentally benign route to complex molecules. Enzymes or engineered microbial strains could be developed to convert renewable feedstocks like sugars or glycerol (B35011) into specific diol structures. mdpi.com For example, the enantiomeric forms of 2,6-dimethyloct-7-ene-2,6-diol (B3050857) have been synthesized from (R)- and (S)-linalool, with the potential for enantiopurity enhancement through fractional crystallization. habitablefuture.org
Fructose-Based Building Blocks: Research has shown the synthesis of a rigid spirocyclic diol from fructose-sourced 5-hydroxymethylfurfural, highlighting the versatility of sugar-based feedstocks for producing novel diol architectures. arxiv.org
Advanced Spectroscopic and Analytical Method Development for In-Situ Monitoring
The efficient and controlled synthesis of a specific diol isomer like this compound requires precise monitoring of reaction progress and purity. Future research will likely involve the development and application of advanced analytical techniques for real-time, in-situ analysis.
| Analytical Technique | Application in Diol Synthesis | Potential Benefits |
| In-Situ Infrared (IR) Spectroscopy | Monitoring the disappearance of starting materials and the appearance of hydroxyl and other functional groups. | Real-time reaction kinetics and endpoint determination. |
| Raman Spectroscopy | Tracking changes in specific chemical bonds, particularly the C=C double bond, during the reaction. | Complementary to IR, less interference from water. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile intermediates and final products, including isomers. | Confirmation of product identity and purity. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile diols and related compounds, especially for chiral separations. | Quantification and isolation of specific stereoisomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the final product and intermediates. | Unambiguous confirmation of molecular structure and stereochemistry. rsc.org |
Innovations in analytical chemistry, such as the use of hydrogen as a carrier gas in GC-MS/MS for analyzing organic pollutants, can also contribute to greener and faster analytical methods. mdpi.com Furthermore, the coupling of separation techniques with mass spectrometry is crucial for identifying compounds in complex mixtures, such as the VOCs detected in biological matrices for disease diagnosis, which include related diol compounds. phytohub.eu
Integration of Machine Learning and AI in Diol Synthesis Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis. habitablefuture.orgeuropa.eu For a target molecule like this compound, these computational approaches can accelerate the discovery and optimization of synthetic routes.
Future applications in this domain include:
Retrosynthesis Prediction: AI-driven tools can propose novel and efficient synthetic pathways by analyzing vast databases of chemical reactions. d-nb.info This can help identify the most promising starting materials and reaction steps to achieve the target diol.
Reaction Condition Optimization: Machine learning models can predict reaction outcomes, such as yield and selectivity, based on a given set of conditions (e.g., catalyst, solvent, temperature). researchgate.net This allows for the in-silico optimization of the synthesis process, reducing the number of required experiments. Bayesian optimization, for instance, has been shown to outperform human decision-making in optimizing reaction conditions. solubilityofthings.com
Property Prediction: AI can predict the physical and chemical properties of novel molecules before they are synthesized. chemsynthesis.com This would allow for the virtual screening of different diol isomers to identify candidates with desired properties for specific applications.
Investigation of Atmospheric Chemistry and Environmental Fate of Related Diols
As a volatile organic compound (VOC), any release of this compound into the atmosphere would subject it to various chemical and physical processes. Understanding its environmental fate is crucial for a complete life-cycle assessment.
Research in this area will likely focus on:
Reaction with Atmospheric Oxidants: The primary removal pathway for alcohols in the atmosphere is reaction with the hydroxyl radical (OH). rsc.orgnih.gov Studies on C2-C10 linear and terpenoid alcohols and diols have determined the rate coefficients for their reaction with OH radicals in the aqueous phase, which is essential for modeling their atmospheric lifetimes. mdpi.com The presence of a double bond in this compound means its atmospheric oxidation will also involve reactions typical of alkenes, such as with ozone and the nitrate (B79036) radical. rsc.org
Secondary Organic Aerosol (SOA) Formation: The oxidation of VOCs in the atmosphere can lead to the formation of less volatile products that partition into the aerosol phase, contributing to the formation of SOAs. Terpenoid diols, due to their larger carbon backbone, are considered efficient precursors of aqueous SOAs. mdpi.com Investigating the SOA formation potential of this compound would be a key area of future atmospheric chemistry research.
Biodegradation: The ultimate fate of many organic compounds in the environment is biodegradation. Studies on the phytoremediation of VOCs show that plants can take up and metabolize these compounds, while associated microbes in the rhizosphere can also play a significant role in their degradation. chem960.com
| Environmental Process | Relevance to this compound | Key Research Questions |
| Gas-Phase Oxidation | Reaction with OH, O₃, and NO₃ radicals. | What are the reaction rate constants and major oxidation products? |
| Aqueous-Phase Oxidation | Reaction with OH radicals in cloud and fog water. | What is the atmospheric lifetime in the aqueous phase? mdpi.com |
| SOA Formation | Contribution to particulate matter in the atmosphere. | What is the yield and chemical composition of the formed SOA? |
| Biodegradation | Breakdown in soil and water systems. | What are the primary degradation pathways and rates? |
Design and Synthesis of Advanced Functional Materials Utilizing this compound Architectures
Diols are fundamental building blocks in polymer chemistry, serving as monomers for a wide range of materials, including polyesters and polyurethanes. copernicus.org The unique structure of this compound—with its specific chain length, unsaturation, and stereocenters—offers opportunities for creating novel functional materials.
Potential future applications include:
Bio-based Polyesters and Polyurethanes: This diol can be used as a monomer in polycondensation reactions to create new biodegradable polymers. diva-portal.org The presence of the double bond allows for subsequent cross-linking or functionalization of the polymer. For example, terpene-derived diols have been converted into diacrylates for use in aza-Michael polymerizations to form degradable poly-β-amino esters. chemrxiv.org
Thermoset Materials: The unsaturation in the molecule can be exploited for photo-crosslinking, leading to the development of bio-based thermoset materials with tunable properties.
Functional Oligomers: Through controlled degradation of larger polymers or targeted synthesis, it is possible to produce hydroxyl-terminated oligomers (unsaturated diols) that can serve as intermediates for fine chemicals or in the polyurethane industry.
The incorporation of rigid, cyclic structures from terpenes into polymers has been shown to yield materials with high glass transition temperatures, potentially mimicking the properties of some fossil-based plastics. diva-portal.orgcopernicus.org The specific stereochemistry of this compound could also be leveraged to control the micro- and macroscopic properties of the resulting polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
